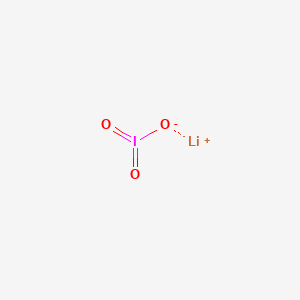
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the piperazine family, which is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, it is believed that the compound interacts with metal ions and forms stable complexes that can modulate various biological processes. The compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, the compound has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its ability to form stable complexes with metal ions. This property makes it an ideal ligand for coordination chemistry studies. Additionally, the compound has been shown to have various biological activities, making it an attractive candidate for drug discovery.
However, there are also some limitations associated with the use of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the compound's ability to form stable complexes with metal ions makes it an attractive candidate for the development of new catalysts and materials. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound with unique properties and potential applications in various fields of scientific research. The compound can form stable complexes with metal ions, making it an ideal ligand for coordination chemistry studies. Additionally, the compound has various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery, catalysis, and materials science.
Métodos De Síntesis
The synthesis of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction of 1,4-dibromobutane with 2-(4-pyridyl)ethylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of 70-80%. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has two pyridine rings, which can coordinate with metal ions to form stable complexes. These complexes have been used in catalysis, materials science, and drug discovery.
Propiedades
Número CAS |
14612-98-7 |
|---|---|
Fórmula molecular |
C18H24N4 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1,4-bis(2-pyridin-4-ylethyl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-7-19-8-2-17(1)5-11-21-13-15-22(16-14-21)12-6-18-3-9-20-10-4-18/h1-4,7-10H,5-6,11-16H2 |
Clave InChI |
BHPREEJKJGFUPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
SMILES canónico |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Otros números CAS |
14612-98-7 |
Sinónimos |
1,4-Bis[2-(4-pyridyl)ethyl]piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




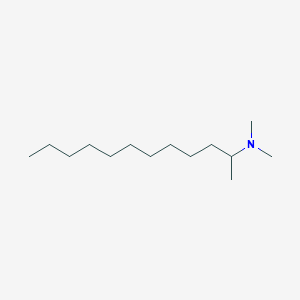

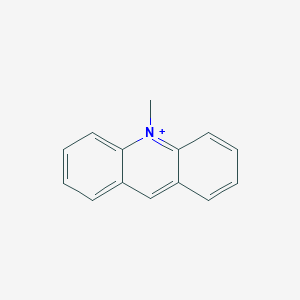
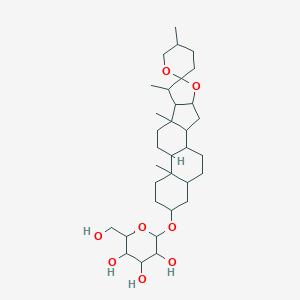
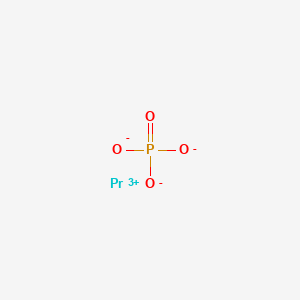
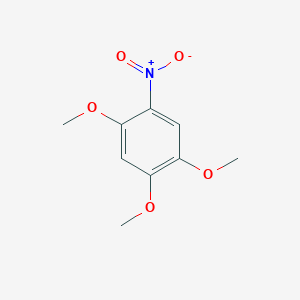
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
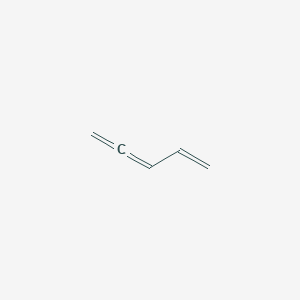
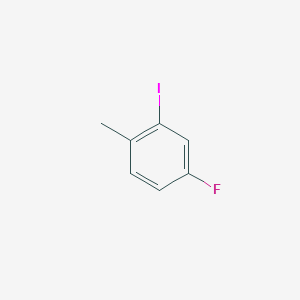
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)


